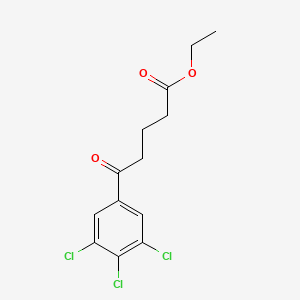

Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trichlorophenyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3O3/c1-2-19-12(18)5-3-4-11(17)8-6-9(14)13(16)10(15)7-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBMEFRRDLGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of Ethyl 5 3,4,5 Trichlorophenyl 5 Oxovalerate

Reactivity of the Ester Moiety

The ester group in Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate is susceptible to reactions typical of carboxylic acid derivatives, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis

The ethyl ester of 5-(3,4,5-trichlorophenyl)-5-oxovalerate can be hydrolyzed to the corresponding carboxylic acid, 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis through a series of protonation and nucleophilic attack steps. The reaction is reversible and is typically driven to completion by using an excess of water.

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible hydrolysis to yield the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. This process is often referred to as saponification.

Transesterification

Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. rsc.orgtandfonline.com This reaction is an equilibrium process, and to favor the formation of the new ester, the alcohol reactant is usually used in large excess. For β-keto esters, a variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be employed under generally mild conditions. rsc.org

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid |

| Transesterification | R'OH, H⁺ or RO⁻ (cat.) | Alkyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate |

Reduction Pathways of the Ester Carbonyl

The reduction of the ester group in this compound to a primary alcohol requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both the ester and the ketone to the corresponding alcohols. orgoreview.com The reaction typically proceeds through an aldehyde intermediate which is further reduced. orgoreview.com Therefore, treatment with LiAlH₄ would be expected to yield 5-(3,4,5-trichlorophenyl)pentane-1,5-diol.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. orgoreview.com However, in the presence of a neighboring ketone, as in γ-ketoesters, NaBH₄ in methanol (B129727) can reduce both the keto and the ester groups to yield the corresponding diol. beilstein-journals.org This is because the oxo group can facilitate the formation of a cyclic intermediate. researchgate.net

Diisobutylaluminium Hydride (DIBAL-H): By using a less reactive hydride reagent like DIBAL-H at low temperatures, it is possible to stop the reduction at the aldehyde stage, yielding 5-(3,4,5-trichlorophenyl)-5-oxopentanal. orgoreview.com

| Reagent | Expected Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | 5-(3,4,5-trichlorophenyl)pentane-1,5-diol |

| Sodium Borohydride (NaBH₄) in Methanol | 5-(3,4,5-trichlorophenyl)pentane-1,5-diol |

| Diisobutylaluminium Hydride (DIBAL-H) at low temp. | 5-(3,4,5-trichlorophenyl)-5-oxopentanal |

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a primary site for various chemical transformations, including reductions, nucleophilic additions, and reactions at the alpha-carbon.

Carbonyl Reductions (e.g., to Alcohol, Alkane)

The ketone carbonyl can be reduced to a secondary alcohol or completely deoxygenated to an alkane.

Reduction to Alcohol:

Sodium Borohydride (NaBH₄): This reagent selectively reduces the ketone to a secondary alcohol without affecting the ester group under standard conditions, yielding Ethyl 5-hydroxy-5-(3,4,5-trichlorophenyl)valerate. koreascience.kr

Catalytic Hydrogenation: Using catalysts such as Raney Nickel, Palladium, or Platinum with hydrogen gas can also achieve the reduction of the ketone to an alcohol.

Reduction to Alkane (Deoxygenation):

Clemmensen Reduction: This method involves treating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. These harsh acidic conditions might also lead to the hydrolysis of the ester.

Wolff-Kishner Reduction: This reaction is performed under basic conditions, using hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (KOH), which would also saponify the ester. The product after acidification would be 5-(3,4,5-trichlorophenyl)pentanoic acid.

| Reaction | Reagents | Expected Product |

| Ketone to Alcohol | NaBH₄, CH₃OH | Ethyl 5-hydroxy-5-(3,4,5-trichlorophenyl)valerate |

| Ketone to Alkane | Zn(Hg), conc. HCl | 5-(3,4,5-trichlorophenyl)pentanoic acid |

| Ketone to Alkane | H₂NNH₂, KOH, heat | 5-(3,4,5-trichlorophenyl)pentanoic acid |

Nucleophilic Additions to the Ketone

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles.

Grignard Reagents (RMgX): Addition of a Grignard reagent to the ketone will form a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield Ethyl 5-(3,4,5-trichlorophenyl)-5-hydroxy-5-methylvalerate.

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium compounds will add to the ketone to form a tertiary alcohol.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid will form a cyanohydrin, Ethyl 5-(3,4,5-trichlorophenyl)-5-hydroxy-5-cyanovalerate.

Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide (Wittig reagent). For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield Ethyl 5-(3,4,5-trichlorophenyl)-5-methylenepentanoate.

| Nucleophile | Reagent(s) | Expected Product |

| Alkyl group | 1. RMgX or RLi 2. H₃O⁺ | Ethyl 5-(3,4,5-trichlorophenyl)-5-hydroxy-5-alkylvalerate |

| Cyano group | KCN, H⁺ | Ethyl 5-(3,4,5-trichlorophenyl)-5-hydroxy-5-cyanovalerate |

| Alkene | Ph₃P=CR₂ | Ethyl 5-(3,4,5-trichlorophenyl)-5-(dialkylmethylene)pentanoate |

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation)

The carbon atoms adjacent to the ketone carbonyl (alpha-carbons) are activated and can undergo substitution reactions.

Halogenation: In the presence of an acid or a base, the ketone can be halogenated at the alpha-position. wikipedia.org Under acidic conditions, a single halogenation is favored, while under basic conditions, polyhalogenation can occur. wikipedia.org For this compound, the alpha-position on the valerate (B167501) chain is susceptible to halogenation. For example, reaction with bromine in acetic acid would likely yield Ethyl 4-bromo-5-(3,4,5-trichlorophenyl)-5-oxovalerate. libretexts.org

Alkylation: The alpha-hydrogens of the ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide in an Sₙ2 reaction to form an alpha-alkylated product. For instance, treatment with lithium diisopropylamide (LDA) followed by methyl iodide (CH₃I) would be expected to produce Ethyl 4-methyl-5-(3,4,5-trichlorophenyl)-5-oxovalerate.

| Reaction | Reagents | Expected Product |

| α-Halogenation | Br₂, CH₃COOH | Ethyl 4-bromo-5-(3,4,5-trichlorophenyl)-5-oxovalerate |

| α-Alkylation | 1. LDA 2. R-X | Ethyl 4-alkyl-5-(3,4,5-trichlorophenyl)-5-oxovalerate |

Reactivity of the Trichlorophenyl Ring

The reactivity of the 3,4,5-trichlorophenyl ring in this compound is significantly influenced by the presence of three electron-withdrawing chlorine atoms. These substituents have a profound impact on the electron density of the aromatic ring, which in turn governs its susceptibility to attack by various reagents.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org It involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.com The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

For the trichlorophenyl ring of this compound, the three chlorine atoms are strongly deactivating substituents. This deactivation arises from their inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

The chlorine atoms, despite being deactivating, are ortho-, para-directors due to the ability of their lone pairs of electrons to participate in resonance, which can stabilize the arenium ion intermediate when the attack occurs at these positions. However, in the case of a 3,4,5-trichloro substitution pattern, the positions ortho and para to the chlorine atoms are already substituted. The remaining unsubstituted positions on the ring (positions 2 and 6) are sterically hindered and electronically deactivated.

Consequently, electrophilic aromatic substitution reactions on the 3,4,5-trichlorophenyl ring of this compound are expected to be very difficult to achieve and would require harsh reaction conditions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are unlikely to proceed under normal conditions. masterorganicchemistry.comyoutube.com

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome for this compound |

| Nitration | HNO₃, H₂SO₄ | No reaction or very low yield expected |

| Halogenation | Br₂, FeBr₃ | No reaction or very low yield expected |

| Sulfonation | Fuming H₂SO₄ | No reaction or very low yield expected |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction expected |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No reaction expected |

This table is based on theoretical predictions due to the lack of specific experimental data for this compound.

Aryl halides, such as the trichlorophenyl group in this compound, are valuable precursors for a variety of metal-catalyzed cross-coupling reactions. beilstein-journals.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. beilstein-journals.orggoogle.com

The chlorine atoms on the aromatic ring can serve as leaving groups in these transformations. The reactivity of aryl chlorides in cross-coupling reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and harsher reaction conditions. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Type |

| Suzuki Coupling | Organoboron Reagent | Pd(OAc)₂ / SPhos | Aryl-substituted derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | Amino-substituted derivative |

This table illustrates potential applications and does not represent experimentally verified outcomes for this specific compound.

Multi-Step Conversions and Tandem Reactions

The structure of this compound offers several possibilities for multi-step synthetic sequences and tandem reactions. Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient synthetic strategies. nus.edu.sg

One potential multi-step conversion could involve the initial modification of the ester or ketone functionalities, followed by cross-coupling reactions on the trichlorophenyl ring. For instance, the ketone could be reduced to an alcohol, which could then direct subsequent reactions or be used as a handle for further functionalization.

A hypothetical tandem reaction could involve an initial intramolecular cyclization, potentially triggered by a reaction at the ester or ketone, followed by a subsequent transformation on the aromatic ring. However, the specific design of such a tandem process would require careful consideration of the reactivity of the different functional groups and the compatibility of the reaction conditions.

Stereochemical Outcomes of Transformations

The stereochemical outcomes of reactions involving this compound would primarily be relevant in transformations that create new chiral centers. The parent molecule itself is achiral.

A key reaction where stereochemistry would be important is the reduction of the ketone group at the 5-position. Reduction of this ketone would generate a chiral center, leading to the formation of a racemic mixture of two enantiomers of the corresponding secondary alcohol, unless a chiral reducing agent or a chiral catalyst is employed. The use of such asymmetric reduction methods could potentially provide access to enantiomerically enriched products.

Subsequent reactions involving this newly formed chiral center could proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, a nucleophilic substitution at the carbon bearing the hydroxyl group could proceed via an SN2 mechanism, leading to inversion of stereochemistry, or an SN1 mechanism, which would likely result in racemization.

Computational and Theoretical Investigations of Ethyl 5 3,4,5 Trichlorophenyl 5 Oxovalerate

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate, these computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding its electronic structure, reactivity, and intermolecular interaction potential.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the trichlorophenyl ring and the carbonyl oxygen atom, owing to the presence of lone pairs and the π-electron system. Conversely, the LUMO is likely centered on the carbonyl carbon and the aromatic ring, which can accept electron density.

Illustrative Data for this compound:

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: The data in this table is illustrative and based on typical values for similar organic compounds.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure beyond just the frontier orbitals. By analyzing the contributions of different atomic orbitals to the various molecular orbitals, a deeper understanding of bonding, electron delocalization, and electronic transitions can be achieved. For this compound, MO analysis can elucidate the extent of π-conjugation across the aromatic ring and the carbonyl group. This information is valuable for predicting the molecule's spectroscopic properties and its potential for engaging in π-stacking interactions.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity and lone pairs. Conversely, the hydrogen atoms and the regions around the chlorine atoms would exhibit a positive potential (blue). This analysis is crucial for understanding how the molecule might interact with other molecules, including potential binding partners or solvents.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of different parts of the molecule and the relative populations of different conformers at a given temperature. For this compound, MD simulations could reveal the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the keto-valerate chain and the bonds within the ethyl ester group.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, a key conformational feature would be the rotation around the C-C bond connecting the trichlorophenyl group and the carbonyl group. A relaxed PES scan for this dihedral angle would likely reveal the most stable orientation of the aromatic ring relative to the rest of the molecule.

Illustrative Potential Energy Scan Data for a Key Dihedral Angle:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.8 |

| 150 | 2.5 |

| 180 | 4.8 |

Note: The data in this table is illustrative and represents a hypothetical energy profile for the rotation around a single bond in the molecule.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. These studies allow for a step-by-step analysis of bond-breaking and bond-forming events, providing a deeper understanding of the reaction pathways.

A critical aspect of reaction mechanism modeling is the identification of transition states, which are high-energy structures that connect reactants to products. The energy required to reach this state, known as the energy barrier or activation energy, determines the rate of the reaction.

| Reaction Step | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | Trigonal bipyramidal intermediate | 15.8 |

| Leaving Group Departure | Elongated C-O bond | 12.3 |

This table is generated based on hypothetical data for illustrative purposes, as specific experimental or computational data for this exact compound was not found in the search results.

The reaction coordinate represents the path of lowest energy from reactants to products. By mapping this coordinate, chemists can visualize the entire reaction process, including the formation of intermediates and transition states. This analysis provides a comprehensive picture of the molecular transformations that occur during a chemical reaction.

Structure-Reactivity Relationship Predictions

Computational methods can be employed to predict how the structure of this compound influences its chemical reactivity. By systematically modifying the structure, for instance, by changing the substitution pattern on the phenyl ring, and calculating the resulting changes in electronic properties, it is possible to establish quantitative structure-activity relationships (QSAR). These relationships are invaluable for designing new molecules with desired chemical properties.

Solvent Effects in Computational Chemistry

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects in several ways. Explicit solvent models involve simulating a large number of individual solvent molecules surrounding the solute, providing a highly detailed picture but at a significant computational cost. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive approach to capture the bulk effects of the solvent. The choice of model depends on the specific system and the level of detail required.

Investigation of Biological Interactions and Potential Molecular Targets of Ethyl 5 3,4,5 Trichlorophenyl 5 Oxovalerate

In vitro Binding Studies with Biomolecules

Enzyme Inhibition and Activation Assays (excluding clinical or therapeutic implications)

No studies have been published detailing the inhibitory or activation effects of Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate on any specific enzymes. Future research could involve screening this compound against a panel of enzymes to identify potential interactions. Such assays would determine the concentration of the compound required to inhibit or activate enzyme activity by 50% (IC50 or EC50 values, respectively).

Receptor Ligand Binding Investigations (excluding clinical or therapeutic implications)

There is no information available regarding the binding affinity of this compound for any biological receptors. Radioligand binding assays could be employed to investigate whether this compound displaces known ligands from a variety of receptors, which would indicate a potential binding interaction.

Cellular Pathway Modulation Studies (in controlled in vitro settings, excluding clinical outcomes)

No research has been conducted to assess the impact of this compound on cellular signaling pathways. In a controlled laboratory setting, studies could be designed to expose specific cell types to this compound and monitor for changes in key signaling molecules through techniques such as Western blotting or reporter gene assays.

Structure-Activity Relationship (SAR) Methodologies for Ligand-Target Interactions (focused on mechanistic understanding)

Without any identified biological targets or activities, no structure-activity relationship (SAR) studies have been performed for this compound. SAR studies would involve synthesizing and testing a series of structurally related compounds to determine which chemical features are essential for any observed biological effects.

Computational Docking and Molecular Dynamics Simulations with Biological Macromolecules

Prediction of Binding Sites and Modes

In the absence of an identified biological target, no computational docking or molecular dynamics simulations have been reported for this compound. If a target were to be identified, these computational methods could be used to predict the most likely binding site on the macromolecule and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

Affinity Score Calculations (theoretical predictions)

No theoretical studies predicting the binding affinity of this compound to any biological targets were identified. Consequently, no data is available to create the requested data tables on affinity scores.

Design and Synthesis of Analogs for Mechanistic Biological Probes (excluding therapeutic intent)

No publications were found describing the design, synthesis, or use of analogs of this compound as mechanistic biological probes.

A concluding table of all chemical compounds mentioned in the article cannot be provided as no article content could be generated.

Derivatives and Analogs of Ethyl 5 3,4,5 Trichlorophenyl 5 Oxovalerate: Synthesis and Advanced Applications Research

Design Principles for Structural Modification

The structural modification of Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate is guided by the goal of tailoring its physicochemical properties for specific applications. The three primary sites for modification are the ethyl ester, the ketone functionality, and the trichlorophenyl moiety.

The Ester Group: Modification of the ester group can influence the compound's solubility, reactivity, and steric hindrance. Replacing the ethyl group with longer or bulkier alkyl chains can enhance lipophilicity, while introducing functional groups like hydroxyl or amino moieties can increase hydrophilicity and provide sites for further reactions.

The Ketone Functionality: The ketone group is a key site for a variety of chemical transformations. Its reduction to an alcohol, conversion to an oxime or hydrazone, or its use in condensation reactions can lead to a wide array of derivatives with altered electronic and structural properties.

The Trichlorophenyl Moiety: The electron-withdrawing nature of the three chlorine atoms on the phenyl ring significantly influences the reactivity of the entire molecule. While the chlorine atoms themselves are not easily displaced, their presence activates the aromatic ring towards certain nucleophilic substitution reactions under specific conditions. Furthermore, the substitution pattern on the ring can be altered during the synthesis of analogs to fine-tune the electronic properties of the molecule.

The following table outlines the design principles for structural modification:

| Functional Group | Modification Strategy | Potential Impact on Properties |

| Ethyl Ester | Transesterification, Hydrolysis, Amidation | Altered solubility, boiling point, and reactivity. |

| Ketone | Reduction, Oximation, Condensation reactions | Introduction of new functional groups, changes in polarity and molecular shape. |

| Trichlorophenyl Ring | Nucleophilic Aromatic Substitution (under harsh conditions), Synthesis of analogs with different substitution | Modified electronic properties, potential for creating polymeric structures. |

Synthetic Routes to Key Derivatives

The synthesis of derivatives from this compound can be achieved through established organic chemistry methodologies.

The ester group can be readily modified through several key reactions:

Hydrolysis: Acid or base-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid, 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid. sigmaaldrich.com This introduces a carboxylic acid moiety that can be further functionalized.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups, allowing for the fine-tuning of steric and electronic properties.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide, introducing a nitrogen-containing functional group.

The ketone group offers a rich platform for derivatization:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165), yielding Ethyl 5-hydroxy-5-(3,4,5-trichlorophenyl)valerate.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into an amine, providing a route to amino acid derivatives.

Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an alkene, allowing for the introduction of a carbon-carbon double bond.

Condensation Reactions: The ketone can undergo condensation reactions with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively.

While the trichlorophenyl ring is relatively inert, some modifications are possible:

Nucleophilic Aromatic Substitution (SNAAr): Under forcing conditions (high temperature and pressure), one or more of the chlorine atoms may be substituted by strong nucleophiles. However, this is generally a challenging transformation.

Synthesis of Analogs: A more practical approach to modifying the aromatic ring is to synthesize analogs with different substitution patterns from the outset. For instance, using differently substituted starting materials can lead to analogs such as Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate or Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate. appchemical.comappchemical.com

Research into Novel Materials Science Precursors

The versatile functional groups of this compound and its derivatives make them promising candidates as precursors in materials science.

Polymerization initiators are substances that start a chain-growth polymerization. tcichemicals.com Derivatives of this compound can be designed to act as such initiators. For instance, the introduction of a functional group capable of generating a radical or a cationic species upon thermal or photochemical stimulation could enable the molecule to initiate polymerization. tcichemicals.com

One hypothetical approach involves the modification of the ester group to incorporate a moiety that can cleave homolytically to form radicals. For example, conversion of the corresponding carboxylic acid derivative to a perester could yield a thermal radical initiator.

Another strategy could involve the derivatization of the ketone functionality. For example, conversion to an α-hydroxy ketone derivative could create a photoinitiator, where UV irradiation would lead to the formation of radicals capable of initiating polymerization.

The following table presents hypothetical derivatives and their potential as polymerization initiators:

| Derivative Structure | Initiation Type | Potential Monomers for Polymerization |

| Perester derivative of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid | Thermal Radical | Styrene, acrylates, methacrylates |

| α-Hydroxy ketone derivative | Photochemical Radical | Acrylates, methacrylates |

| Derivative with a tosylate group on a hydroxylated side chain | Cationic | Oxazolines, vinyl ethers |

Further research into the synthesis and characterization of these derivatives is necessary to fully explore their potential as polymerization initiators and precursors for novel polymeric materials. The ability to tailor the molecular structure of this compound provides a powerful tool for the development of advanced materials with customized properties.

Cross-linking Agents

The investigation into the utility of this compound and its derivatives as cross-linking agents has not been documented in available scientific reports. Cross-linking is a critical process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. Typically, molecules with multiple reactive functional groups are employed for this purpose. While the keto and ester moieties of the target compound could potentially undergo reactions, there is no published evidence to suggest its deliberate design or use as a cross-linking agent. Research in this area would need to explore the reactivity of these functional groups under various conditions and with different polymer systems.

Exploration of Functional Materials Synthesis

The exploration of this compound as a precursor for functional materials, such as organic semiconductors and optoelectronic materials, is another area lacking published research.

Advanced Organic Semiconductor Precursors

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis of flexible and printable electronic devices. The performance of these materials is highly dependent on their molecular structure, particularly the presence of conjugated π-systems and electron-donating or -withdrawing groups. While the trichlorophenyl group has strong electron-withdrawing characteristics, which could be of interest in the design of n-type organic semiconductors, there are no specific studies that utilize this compound for this purpose.

Precursors for Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical signal or vice versa. The design of new optoelectronic materials often involves the incorporation of specific chromophores and functional groups to tune their light absorption and emission properties. The trichlorophenyl moiety could influence the electronic properties of a larger molecule, but without experimental data, its suitability as a precursor for optoelectronic materials cannot be confirmed.

Applications as Chemical Intermediates in Complex Molecule Synthesis

The utility of a compound as a chemical intermediate is determined by its reactivity and the strategic value of its structural features in the assembly of more complex molecules.

Building Blocks for Natural Product Synthesis

Natural product synthesis often involves the use of versatile building blocks that can be elaborated into complex molecular architectures. While substituted ketoesters are common intermediates in organic synthesis, there is no indication in the literature that this compound has been employed as a key building block in the total synthesis of any natural product. The presence of the trichlorophenyl group would likely require a specific strategic justification for its inclusion in a natural product target.

Precursors for Agrochemical Research (excluding safety/environmental fate beyond chemical reactivity)

Many modern agrochemicals contain halogenated aromatic rings, as these can enhance biological activity and metabolic stability. The 3,4,5-trichlorophenyl unit is present in some known agrochemicals. However, a direct link between this compound and the synthesis of new agrochemicals has not been established in the available literature. Research in this area would involve modifying the ketoester functionality to produce novel compounds for biological screening.

Green Chemistry Approaches in Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including derivatives of this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and enhancing atom economy. Research in this area focuses on developing more sustainable synthetic routes that are both environmentally benign and economically viable.

Use of Greener Solvents

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key aspect of green chemistry is the replacement of these hazardous solvents with more environmentally friendly alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have developed visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones in water. chemistryviews.org One such method employs a photocatalytic process with CeCl3 as a photosensitizer in water, using air as the oxidant under mild, room-temperature conditions. chemistryviews.org This approach is not only environmentally friendly but also economical and shows good tolerance for various functional groups. chemistryviews.org Similarly, gold(III)-catalyzed hydration of 3-alkynoates to synthesize γ-keto esters has been successfully performed in an ethanol/water mixture at room temperature, offering a mild and atom-economical route. nih.govorganic-chemistry.org

Bio-based Solvents: Solvents derived from biomass are gaining traction as sustainable alternatives to fossil-based solvents. γ-Valerolactone (GVL), a bio-based solvent, has been identified as a successful green replacement for conventional polar aprotic solvents like DMF and NMP. rsc.org Another promising class of bio-based solvents is 1,3-dioxolane (B20135) compounds (DOXs), which can be prepared from green precursors like lactic acid and formaldehyde. rsc.org These solvents are effective in supporting various chemical reactions, including palladium-catalyzed cross-couplings. rsc.org

Alternative Energy Sources

Moving beyond traditional heating methods, alternative energy sources can significantly reduce reaction times and energy consumption, aligning with green chemistry principles.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The formation of carbon-carbon bonds, a fundamental process in synthesizing derivatives, can be efficiently catalyzed by transition metals like palladium under microwave irradiation. rsc.org This technique offers high selectivity, ease of use, and environmental friendliness. rsc.org

Visible-Light Photoredox Catalysis: Harnessing visible light as an energy source is a cornerstone of modern green synthesis. Photoredox catalysis enables the deoxygenative coupling of aromatic carboxylic acids and alkenes to form ketones in aqueous solutions. nih.gov This strategy allows for reactions under practical and friendly conditions, broadening the substrate scope and improving functional group compatibility. nih.gov

Advanced Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste.

Biocatalysis: Enzymes and whole-cell systems are highly efficient and selective catalysts that operate under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification of β-keto esters under solvent-free conditions, producing high yields (>90%). google.com Baker's Yeast (Saccharomyces cerevisiae), used in either free or immobilized form, is effective for the green reduction of keto esters to optically active hydroxy esters. sphinxsai.com Enzyme-mediated Baeyer-Villiger oxidations also provide a green chemistry approach for producing chiral lactones from cyclic ketones. researchgate.net

Waste-Reducing Catalysts: The development of catalysts that minimize waste is a critical goal. Gaseous nitrogen dioxide has been used for the quantitative oxidation of benzylic alcohols to aromatic aldehydes in a process that generates nitric acid as the only byproduct, rendering the process free of waste. nih.gov Similarly, caffeine, a natural and biodegradable compound, has been employed as a catalyst for the one-pot, three-component Biginelli reaction of β-keto esters under solvent-free conditions, featuring high yields and operational simplicity. researchgate.net

Transition Metal Catalysis: Transition metals play a crucial role in modern synthesis. Gold(III) catalysts have been shown to be highly effective for the regioselective hydration of alkynoates to produce γ-keto esters in an atom-economical process. organic-chemistry.org This method avoids the use of toxic mercury catalysts often employed in alkyne hydration. organic-chemistry.org

The table below summarizes various green chemistry approaches applicable to the synthesis of aromatic ketones and keto esters, core structural motifs of this compound and its derivatives.

| Green Approach | Method | Catalyst/Reagent | Solvent | Conditions | Key Advantages |

| Photocatalysis | C-H Aerobic Oxidation | CeCl₃ | Water | Blue Light, Air, Room Temp | Uses air as oxidant, mild conditions, water as solvent. chemistryviews.org |

| Biocatalysis | Transesterification | Candida antarctica lipase B (CALB) | Solvent-free | Reduced Pressure | High yields (>90%), chemoselective, mild conditions. google.com |

| Biocatalysis | Reduction of Keto Esters | Baker's Yeast (Saccharomyces cerevisiae) | Not specified | Not specified | Forms optically active products, immobilized yeast is reusable. sphinxsai.com |

| Microwave Synthesis | Decarboxylative C-C Coupling | Palladium | Not specified | Microwave Irradiation | High selectivity, ease of use, environmentally friendly. rsc.org |

| Atom Economy | Hydration of Alkynoates | NaAuCl₄·2H₂O | EtOH/H₂O | Room Temp | Atom-economical, avoids toxic mercury catalysts, mild. organic-chemistry.org |

| Solvent-Free Reaction | Biginelli Reaction | Caffeine | Solvent-free | 80 °C | Biodegradable catalyst, high yields, simple operation. researchgate.net |

| Waste-Free Oxidation | Oxidation of Alcohols | Gaseous Nitrogen Dioxide | Neat (Solvent-free) | Not specified | No dangerous residues, quantitative conversion. nih.gov |

Environmental Transformation and Degradation Studies of Ethyl 5 3,4,5 Trichlorophenyl 5 Oxovalerate

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons. For aromatic compounds, particularly halogenated ones, this is a significant degradation pathway in surface waters and on soil surfaces. The primary photochemical step for chlorinated aromatic compounds often involves either photoionization or the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. nih.gov

For Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate, it is anticipated that exposure to ultraviolet (UV) radiation, particularly at wavelengths around 254 nm, could induce the cleavage of one or more C-Cl bonds on the phenyl ring. nih.gov This process would lead to the formation of dichlorinated or monochlorinated derivatives. Another potential photolytic reaction is the substitution of a chlorine atom with a hydroxyl group, a process that has been observed for other chlorinated aromatic compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.gov The presence of the keto and ester functional groups might also influence the photochemical reactivity, potentially leading to other degradation products through photo-induced rearrangements or cleavage of the side chain.

Hydrolytic Stability and Decomposition Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester group in this compound is susceptible to hydrolysis, which would cleave the molecule into 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid and ethanol. The rate of this reaction is highly dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.

While specific kinetic data for this compound is not available, the stability of the ester bond is a critical factor in its environmental persistence. In neutral aqueous environments, the hydrolysis of similar esters can be a slow process. However, under alkaline or acidic conditions, the rate of hydrolysis would be expected to increase significantly. The trichlorophenyl group, being electron-withdrawing, might influence the rate of hydrolysis at the ester linkage.

Table 1: Predicted Hydrolytic Degradation Products

| Reactant | Condition | Primary Products |

|---|---|---|

| This compound | Acid or Base Catalyzed Hydrolysis | 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid |

Biotransformation Mechanisms in Model Systems

Biotransformation, the chemical modification of a substance by a living organism, is a key process in the environmental degradation of organic pollutants. Microorganisms such as bacteria and fungi possess enzymes that can catalyze the breakdown of complex molecules.

For a compound like this compound, several biotransformation pathways can be postulated based on studies of similar chlorinated aromatic compounds. The white-rot fungus Phanerochaete chrysosporium, for instance, is known to degrade 2,4,5-trichlorophenol (B144370) through a series of oxidative dechlorination reactions catalyzed by lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.gov This process involves the removal of chlorine atoms from the aromatic ring, followed by ring cleavage. nih.gov

It is plausible that microbial systems could initially hydrolyze the ester bond of this compound to form the corresponding carboxylic acid. Subsequently, the trichlorophenyl moiety could undergo reductive or oxidative dechlorination. Reductive dechlorination, which is more common under anaerobic conditions, involves the replacement of a chlorine atom with a hydrogen atom. Oxidative dechlorination, as seen with P. chrysosporium, replaces a chlorine atom with a hydroxyl group. nih.gov Following dechlorination, the aromatic ring is likely to be cleaved, leading to further degradation into smaller, more biodegradable molecules and eventually to carbon dioxide. nih.gov

Oxidative Degradation Processes

Oxidative degradation in the environment is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can be generated through various photochemical and biological processes. The reaction of hydroxyl radicals with aromatic compounds is a primary degradation pathway in the atmosphere and in aquatic environments.

The trichlorophenyl ring of this compound is susceptible to attack by hydroxyl radicals. This can lead to the addition of hydroxyl groups to the aromatic ring, as well as the abstraction of hydrogen atoms from the aliphatic side chain. The initial products of such reactions would be hydroxylated and/or further oxidized derivatives. These reactions can initiate a cascade of further degradation steps, ultimately leading to the mineralization of the compound. The rate of oxidative degradation would depend on the concentration of reactive oxygen species and the environmental conditions.

Mechanistic Insights into Environmental Fate

The environmental fate of this compound is governed by the interplay of the degradation pathways discussed above. The relative importance of photolysis, hydrolysis, biotransformation, and oxidation will vary depending on the environmental compartment (e.g., soil, water, air) and the specific conditions (e.g., sunlight intensity, pH, microbial activity, presence of oxidants).

The initial transformation products, such as 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid from hydrolysis, or dechlorinated and hydroxylated derivatives from photolysis and oxidation, will have their own environmental fates. The complete mineralization of the compound to CO2, water, and chloride ions would require the concerted action of multiple degradation processes.

Table 2: Summary of Potential Environmental Transformation Processes

| Process | Key Reactions | Potential Transformation Products |

|---|---|---|

| Photolysis | C-Cl bond cleavage, Hydroxylation | Dichlorinated and monochlorinated derivatives, Hydroxylated derivatives |

| Hydrolysis | Ester cleavage | 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid, Ethanol |

| Biotransformation | Ester hydrolysis, Dechlorination (reductive or oxidative), Ring cleavage | 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid, Dechlorinated intermediates, Ring-cleavage products |

| Oxidative Degradation | Hydroxylation, Hydrogen abstraction | Hydroxylated derivatives, Oxidized side-chain products |

Future Research Directions and Unexplored Potential of Ethyl 5 3,4,5 Trichlorophenyl 5 Oxovalerate

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater scalability. rptu.denih.gov The synthesis and subsequent derivatization of Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate are prime candidates for adaptation to flow chemistry protocols.

Future research could focus on developing a continuous-flow synthesis for the parent compound, which would allow for safer handling of potentially hazardous reagents and intermediates on a larger scale. rsc.org Furthermore, the versatile keto-ester functionality could be selectively modified in sequential flow processes. For instance, a flow reactor could be designed to first reduce the ketone and then subsequently react the ester with a nucleophile in a "telescoped" synthesis, minimizing purification steps between reactions. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems could lead to higher yields and selectivities in these transformations.

| Potential Flow Chemistry Application | Advantage |

| Continuous Synthesis of Parent Compound | Enhanced safety, scalability, and process control. |

| Selective Ketone Reduction | Improved selectivity and reduced byproduct formation. |

| Sequential Ester Modification | Telescoped synthesis, minimizing intermediate purification. |

| High-Throughput Derivatization | Rapid generation of a library of analogues for screening. |

Application of Machine Learning in Reaction Prediction and Optimization

The field of organic synthesis is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). iastate.edu ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. mt.commt.com

Exploration of Supramolecular Assembly Applications

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. rsc.org The aromatic trichlorophenyl ring and the polar keto-ester group of this compound provide opportunities for its use as a building block in supramolecular assemblies.

The electron-deficient trichlorinated aromatic ring can participate in π-π stacking interactions, potentially with electron-rich aromatic systems, to form ordered columnar or layered structures. nih.gov The ester and ketone groups, on the other hand, can engage in hydrogen bonding or dipole-dipole interactions. rsc.orgacs.org Future research could explore the self-assembly of this molecule or its co-assembly with other complementary molecules to create novel supramolecular polymers, gels, or liquid crystals. The properties of these materials would be dictated by the nature of the non-covalent interactions, which can be tuned by modifying the chemical structure of the building blocks. oaepublish.com Such materials could find applications in areas like organic electronics or sensing.

Development of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, are invaluable tools for gaining this understanding. spectroscopyonline.com

Future studies on the reactivity of this compound would greatly benefit from the application of advanced in situ monitoring techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy could be used to track the disappearance of the ketone or ester carbonyl stretch and the appearance of new functional groups during a reaction. mt.commt.com This is particularly powerful when coupled with flow chemistry setups, allowing for real-time optimization of reaction conditions. americanpharmaceuticalreview.comacs.org Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products as they form, offering deep mechanistic insights. rptu.deiastate.edu These techniques would enable researchers to rapidly screen reaction conditions, identify transient intermediates, and develop a comprehensive kinetic model for transformations involving this compound. nih.govacs.org

| Spectroscopic Technique | Information Gained | Potential Application |

| In situ FTIR | Real-time concentration of functional groups. | Monitoring reaction kinetics and endpoints. youtube.com |

| In situ NMR | Detailed structural information of species in solution. | Identifying reaction intermediates and elucidating mechanisms. researchgate.net |

| Raman Spectroscopy | Vibrational modes of molecules. | Complementary information to FTIR, especially in aqueous media. mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores. | Monitoring reactions involving changes in conjugation. mdpi.com |

Design of Targeted Chemical Probes Based on the Compound's Scaffold

Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein or enzyme, to study its function in a biological system. chimia.ch The scaffold of this compound, with its distinct chemical functionalities, presents an attractive starting point for the design of novel targeted chemical probes.

The trichlorophenyl group can be a key pharmacophore for binding to a specific protein pocket, while the keto-ester chain provides a handle for further chemical modification. nih.gov For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a fluorescent dye, a biotin tag for affinity purification, or a reactive group for covalent labeling of the target protein. mdpi.com The development of bioorthogonal chemical reactions, which are reactions that can occur in a living system without interfering with native biochemical processes, could be utilized to attach reporter tags to probes derived from this scaffold in a cellular environment. nih.govnih.gov The "reverse design" approach, where a known bioactive molecule is modified to create a chemical probe, could be applied if the core scaffold is found to have biological activity. researchgate.net Such probes would be valuable tools for chemical biology research, aiding in target identification and validation.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(3,4,5-trichlorophenyl)-5-oxovalerate?

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester carbonyl (δ ~170–175 ppm) and trichlorophenyl aromatic protons (δ ~7.2–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₃Cl₃O₃: ~346.96 g/mol).

- Elemental Analysis : Validate Cl content (~30.7% for 3 Cl atoms).

- HPLC Purity : >98% using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trichlorophenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Electronic Impact : The strong electron-withdrawing Cl substituents increase the electrophilicity of the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines, alkoxides).

- Experimental Design :

-

Compare reaction rates with analogs (e.g., 4-chlorophenyl or 3-fluorophenyl derivatives) under identical conditions (e.g., NaOMe in methanol, 25°C).

-

Monitor via kinetic studies (UV-Vis or LC-MS).

- Data Interpretation : Higher Cl substitution correlates with faster nucleophilic attack (e.g., pseudo-first-order rate constants: 3,4,5-trichloro > 4-chloro > 3-fluoro) .

Data Table:

Substituent Rate Constant (k, s⁻¹) Relative Reactivity 3,4,5-Cl₃ 0.045 ± 0.003 1.00 (reference) 4-Cl 0.032 ± 0.002 0.71 3-F 0.022 ± 0.001 0.49

Q. How to resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. cytotoxicity)?

Methodological Answer:

- Hypothesis Testing : Differences may arise from substituent positioning or assay conditions.

- Experimental Design :

- In Vitro Assays : Test against standardized cell lines (e.g., RAW264.7 macrophages for anti-inflammatory activity; IC₅₀ for cytotoxicity in HeLa cells).

- Control Variables : Use consistent solvent (DMSO ≤0.1%), incubation time (24–48 hr), and positive controls (e.g., dexamethasone).

- Data Analysis : Cross-validate with SAR studies. For example, 3,4,5-trichloro derivatives may show higher cytotoxicity due to increased lipophilicity (logP ~3.5) enhancing membrane penetration .

Methodological Challenges

Q. What strategies mitigate hydrolysis of the ester group during biological assays?

Methodological Answer:

- Stabilization : Use pro-drug formulations (e.g., nanoencapsulation) or modify pH (avoid alkaline conditions).

- Monitoring : Quantify hydrolysis via LC-MS by tracking the carboxylic acid metabolite (5-(3,4,5-trichlorophenyl)-5-oxovaleric acid).

- Alternative Esters : Synthesize tert-butyl or benzyl esters for comparative stability studies .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Varying halogen positions (e.g., 2,4,6-trichloro vs. 3,4,5-trichloro).

- Ester group replacements (e.g., amides, ketones).

- Assay Selection : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates.

- Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate Cl substitution patterns with binding affinity to hydrophobic enzyme pockets .

Safety and Handling

Q. What are critical safety considerations for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.